molecular formula C11H13ClN2O2S B2938830 3-(2-Aminoethyl)-5-phenylthiazolidine-2,4-dione hydrochloride CAS No. 1197227-45-4

3-(2-Aminoethyl)-5-phenylthiazolidine-2,4-dione hydrochloride

Cat. No.: B2938830
CAS No.: 1197227-45-4
M. Wt: 272.75
InChI Key: VLECHPSEZRYYNG-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-5-phenylthiazolidine-2,4-dione hydrochloride is a thiazolidine-2,4-dione derivative characterized by a phenyl group at the C5 position and a 2-aminoethyl substituent at the N3 position. This compound is synthesized via alkylation and subsequent Knoevenagel condensation, yielding a white solid with a melting point of 139.5–140.5°C (free base) and 220–222°C (hydrochloride form) .

Properties

IUPAC Name

3-(2-aminoethyl)-5-phenyl-1,3-thiazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S.ClH/c12-6-7-13-10(14)9(16-11(13)15)8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLECHPSEZRYYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N(C(=O)S2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. The thiazolidine ring structure is known to bind to various enzymes and receptors, modulating their activity. The phenyl group enhances the compound's ability to interact with biological targets, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Thiazolidine-2,4-dione derivatives exhibit pharmacological versatility depending on substituents at the N3 and C5 positions. Below is a comparative analysis:

Table 1: Structural Features and Substituents of Selected Thiazolidine-2,4-dione Derivatives
Compound Name N3 Substituent C5 Substituent Key Structural Features
Target Compound (Hydrochloride) 2-Aminoethyl Phenyl Free amino group enhances polarity; phenyl enhances lipophilicity
(Z)-3-(2-Aminoethyl)-5-(4-ethoxybenzylidene) 2-Aminoethyl 4-Ethoxybenzylidene Ethoxy group improves metabolic stability
K145 HCl (1449240-68-9) 2-Aminoethyl 3-(4-Butoxyphenyl)propylidene Butoxyphenyl chain increases bioavailability
3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene) 2-Diisopropylaminoethyl 4-Methoxybenzylidene Bulky diisopropyl group reduces solubility
3-Phenyl-5-(thiomorpholinomethyl) Thiomorpholinomethyl Phenyl Thiomorpholine enhances hydrogen bonding

Pharmacological Activity and Selectivity

  • Anticancer Activity: The target compound and its analogs inhibit melanoma cell proliferation via ERK1/2 pathway modulation. For example, (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione (compound 127) shows selectivity for melanoma cells (IC₅₀ < 10 µM) . K145 HCl, a structural analog with a butoxyphenylpropylidene group, acts as a selective sphingosine kinase 2 (SphK2) inhibitor, suppressing tumor growth in vivo .
  • Enzyme Inhibition :

    • Compounds like 5-arylidenerhodanine-3-carboxylic acids (e.g., 302) target Bcl-2 and COX-2 enzymes, with docking scores comparable to diclofenac .

Physicochemical Properties

  • Solubility and Stability: The hydrochloride salt of the target compound improves aqueous solubility compared to its free base. Derivatives with polar substituents (e.g., 4-hydroxybenzylidene in 30f) exhibit enhanced solubility but reduced membrane permeability . Bulky substituents (e.g., diisopropylaminoethyl in compound 3) decrease solubility but increase lipophilicity, favoring blood-brain barrier penetration .
  • Tautomerism and Reactivity: Derivatives like (5E)-3-(2-aminoethyl)-5-(pyridin-3-ylmethylene)thiazolidine-2,4-dione hydrochloride exhibit keto-enol tautomerism, influencing their chelation with metal ions and reactivity in nucleophilic additions .

Research Findings and Clinical Implications

  • Anticancer Potential: Derivatives like K145 HCl demonstrate in vivo efficacy against colorectal cancer, highlighting the therapeutic promise of thiazolidine-2,4-dione scaffolds .
  • Selectivity Challenges : While the target compound shows ERK1/2 inhibition, its selectivity over other kinases (e.g., Akt) remains uncharacterized, necessitating structure-activity relationship (SAR) studies .
  • Toxicity Profiles: Limited data exist on the long-term toxicity of aminoethyl-substituted derivatives, warranting further preclinical evaluation .

Biological Activity

3-(2-Aminoethyl)-5-phenylthiazolidine-2,4-dione hydrochloride is a thiazolidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and metabolic disorders. This compound is part of a broader class of thiazolidine-2,4-diones, which have been explored for their potential therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to inhibit critical signaling pathways involved in cell proliferation and survival. Research indicates that this compound acts as a dual inhibitor of the Raf/MEK/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades. These pathways are crucial in cancer cell growth and survival.

Key Findings:

  • Cell Proliferation Inhibition : In human leukemia U937 cells, the compound was shown to inhibit cell proliferation significantly, induce early apoptosis, and arrest cells in the G0/G1 phase of the cell cycle .
  • Apoptosis Induction : The compound's ability to induce apoptosis suggests its potential as an anticancer agent, particularly in hematological malignancies.

Antidiabetic Activity

In addition to its anticancer properties, this compound has been studied for its effects on glucose metabolism. A related derivative, K145, demonstrated significant improvements in glucose tolerance and regulation of gluconeogenesis in animal models. The compound was found to stimulate insulin-dependent Akt phosphorylation, which subsequently inhibited the expression of gluconeogenic genes such as PEPCK and G6Pase .

Antimicrobial Properties

Thiazolidine derivatives have also been investigated for their antimicrobial activity. Studies have shown that similar compounds can inhibit bacterial growth by targeting histidine kinases involved in bacterial gene expression regulation. This suggests that this compound may possess potential as an antibacterial agent .

Summary of Biological Activities

Activity Description Reference
Anticancer Inhibits cell proliferation and induces apoptosis in leukemia cells
Antidiabetic Improves glucose tolerance and regulates gluconeogenesis
Antimicrobial Potential inhibition of bacterial growth via histidine kinase modulation

Case Studies

  • Leukemia Cell Studies : In vitro studies demonstrated that treatment with this compound led to a marked decrease in cell viability among U937 leukemia cells. The compound's mechanism was linked to its dual inhibition capabilities .
  • Diabetes Model Studies : In C57BL/6 mice subjected to dexamethasone-induced glucose intolerance, treatment with K145 (a derivative) resulted in improved glucose tolerance and reduced expression levels of gluconeogenic enzymes, indicating a potential therapeutic pathway for diabetes management .

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